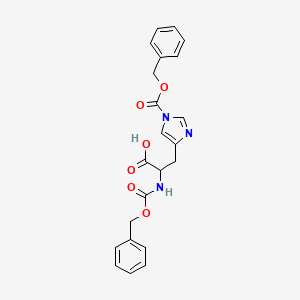
(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound with significant potential in various scientific fields This compound features an imidazole ring, which is known for its biological activity and versatility in chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the imidazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. This interaction can modulate various biochemical pathways, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-amino-propanoic acid: Lacks one benzyloxycarbonyl group, resulting in different reactivity and applications.
(S)-3-(1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid:
(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((methoxy)carbonyl)amino)propanoic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of two benzyloxycarbonyl groups in (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid enhances its stability and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXUCKEBNGNEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














